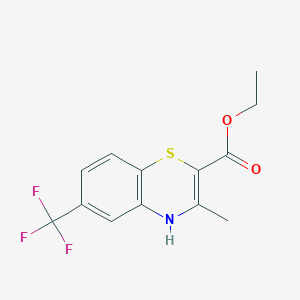
(2Z,5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z,5Z)-3-ALLYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-3’-PHENYL-2’-THIOXO-2,5’-BI-1,3-THIAZOLIDINE-4,4’-DIONE is a complex organic molecule featuring multiple functional groups, including thiazolidine, benzothiazole, and thioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-ALLYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-3’-PHENYL-2’-THIOXO-2,5’-BI-1,3-THIAZOLIDINE-4,4’-DIONE typically involves multi-step organic reactions. One possible synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Thiazolidine Ring Formation: The thiazolidine ring can be formed by reacting a thiol with an α-halo carbonyl compound.
Coupling Reactions: The benzothiazole and thiazolidine intermediates can be coupled using a suitable cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-3-ALLYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-3’-PHENYL-2’-THIOXO-2,5’-BI-1,3-THIAZOLIDINE-4,4’-DIONE: can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfone or sulfoxide.
Reduction: The benzothiazole ring can be reduced to form a dihydrobenzothiazole derivative.
Substitution: The allyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfone or sulfoxide derivatives, while reduction of the benzothiazole ring can produce dihydrobenzothiazole compounds.
Scientific Research Applications
(2Z,5Z)-3-ALLYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-3’-PHENYL-2’-THIOXO-2,5’-BI-1,3-THIAZOLIDINE-4,4’-DIONE: has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Investigation of its properties as a potential component in organic electronic devices or as a precursor for the synthesis of novel materials.
Organic Synthesis: Utilization as a building block for the synthesis of more complex molecules with potential biological or industrial applications.
Mechanism of Action
The mechanism of action of (2Z,5Z)-3-ALLYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-3’-PHENYL-2’-THIOXO-2,5’-BI-1,3-THIAZOLIDINE-4,4’-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z,5Z)-3-ALLYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-3’-PHENYL-2’-THIOXO-2,5’-BI-1,3-THIAZOLIDINE-4,4’-DIONE: can be compared with other thiazolidine and benzothiazole derivatives, such as:
Uniqueness
The uniqueness of (2Z,5Z)-3-ALLYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-3’-PHENYL-2’-THIOXO-2,5’-BI-1,3-THIAZOLIDINE-4,4’-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H19N3O3S4 |
|---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
(2Z,5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H19N3O3S4/c1-4-12-26-20(28)18(22-25(2)16-13-15(30-3)10-11-17(16)32-22)33-23(26)19-21(29)27(24(31)34-19)14-8-6-5-7-9-14/h4-11,13H,1,12H2,2-3H3/b22-18-,23-19- |
InChI Key |
DYTOQXCDFMGDTP-RSFSRFMPSA-N |
Isomeric SMILES |
CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(/C(=C/4\C(=O)N(C(=S)S4)C5=CC=CC=C5)/S3)CC=C |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=C4C(=O)N(C(=S)S4)C5=CC=CC=C5)S3)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(2,4-dibromo-6-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949897.png)
![2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B14949914.png)
![N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14949917.png)
![N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B14949921.png)



![2,4-dinitro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}benzene-1,3-diol](/img/structure/B14949942.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B14949944.png)

![2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14949951.png)

![2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B14949956.png)
![{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(4-methylphenyl)methanone](/img/structure/B14949961.png)
